2-Chloro-8-ethyl-quinoline-3-carbaldehyde
Overview
Description
2-Chloro-8-ethyl-quinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, the targets could be proteins or enzymes involved in these biological processes.
Mode of Action
The interaction could involve binding to the active site of an enzyme or protein, thereby altering its function .
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may affect pathways related to the processes of malaria, bacterial infections, and cancer .
Result of Action
Given the biological activities associated with quinoline derivatives, it can be inferred that the compound may have antimalarial, antibacterial, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-8-ethyl-quinoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of quinoline ring systems, which are crucial for the formation of biologically active compounds . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities with potential pharmacological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it has been observed to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been well-documented. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability. In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used to study its pharmacological properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These studies highlight the importance of dosage optimization to minimize toxicity while maximizing therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biotransformation . For instance, it can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution can affect its biological activity, as its localization within specific cellular compartments can influence its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethyl-quinoline-3-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the quinoline ring. The reaction typically proceeds as follows:
Starting Material: 2-Chloro-8-ethylquinoline
Reagents: DMF and POCl3
Conditions: The reaction mixture is heated to 80-100°C for several hours.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethyl-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, heated to 60-80°C.
Reduction: NaBH4 in methanol or ethanol, at room temperature.
Substitution: Amine or thiol in the presence of a base such as sodium hydroxide (NaOH), at elevated temperatures.
Major Products Formed
Oxidation: 2-Chloro-8-ethyl-quinoline-3-carboxylic acid
Reduction: 2-Chloro-8-ethyl-quinoline-3-methanol
Substitution: 2-Amino-8-ethyl-quinoline-3-carbaldehyde or 2-Thio-8-ethyl-quinoline-3-carbaldehyde
Scientific Research Applications
2-Chloro-8-ethyl-quinoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 8-Ethylquinoline-3-carbaldehyde
- 2-Chloro-8-methylquinoline-3-carbaldehyde
Uniqueness
2-Chloro-8-ethyl-quinoline-3-carbaldehyde is unique due to the presence of both chloro and ethyl groups on the quinoline ring. This combination of substituents enhances its reactivity and potential applications compared to similar compounds with only one substituent. The ethyl group at the 8-position also provides steric hindrance, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-8-ethylquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNAMDQJNZGZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461257 | |
Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335196-05-9 | |
Record name | 2-chloro-8-ethyl-quinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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